molecular formula C21H29N5O B5542830 N,N,2-trimethyl-6-[4-(4-phenylbutanoyl)-1-piperazinyl]-4-pyrimidinamine

N,N,2-trimethyl-6-[4-(4-phenylbutanoyl)-1-piperazinyl]-4-pyrimidinamine

Cat. No.: B5542830
M. Wt: 367.5 g/mol
InChI Key: ZFGBMAILVRUGCW-UHFFFAOYSA-N
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Description

N,N,2-trimethyl-6-[4-(4-phenylbutanoyl)-1-piperazinyl]-4-pyrimidinamine is a useful research compound. Its molecular formula is C21H29N5O and its molecular weight is 367.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.23721057 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Research has led to the synthesis of compounds related to N,N,2-trimethyl-6-[4-(4-phenylbutanoyl)-1-piperazinyl]-4-pyrimidinamine, emphasizing methods for enhancing their properties for potential therapeutic applications. For instance, the synthesis of pyrimidine derivatives involved nucleophilic substitution reactions, highlighting efforts to improve antiproliferative effects against human cancer cell lines (Mallesha et al., 2012).

Potential Therapeutic Applications

  • Studies have explored the antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, indicating significant potential against various human cancer cell lines, pointing towards a new avenue for cancer therapy research (Mallesha et al., 2012).

Mechanistic Insights and Biological Interactions

  • The investigation into the mechanism of action and biological interactions of related compounds has been a key focus. For example, the role of piperazine derivatives in enhancing sulfuric acid-based new particle formation suggests implications for environmental fate and potential biological interactions (Ma et al., 2019).

Environmental and Chemical Stability

  • The degradation resistance of aqueous piperazine solutions in carbon dioxide capture processes underscores the chemical stability of piperazine-related compounds, offering insights into their environmental persistence and potential industrial applications (Freeman et al., 2010).

Properties

IUPAC Name

1-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O/c1-17-22-19(24(2)3)16-20(23-17)25-12-14-26(15-13-25)21(27)11-7-10-18-8-5-4-6-9-18/h4-6,8-9,16H,7,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGBMAILVRUGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.